molecular formula C16H17N5OS B2555113 2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine CAS No. 2379972-69-5

2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine

Cat. No.: B2555113
CAS No.: 2379972-69-5
M. Wt: 327.41
InChI Key: HHHAKMKGVZHVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that features a thiazolo-pyridine core fused with a piperidine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[4,5-c]pyridine core, which can be synthesized through the reaction of hydrazonoyl halides with pyridine derivatives . The piperidine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrimidine ring through condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo-pyridine core is known to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects . The piperidine and pyrimidine moieties enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its specific combination of thiazolo-pyridine, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-3-12(11-22-15-18-5-2-6-19-15)10-21(8-1)16-20-13-9-17-7-4-14(13)23-16/h2,4-7,9,12H,1,3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHAKMKGVZHVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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